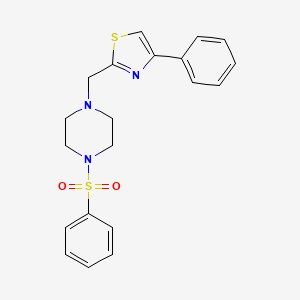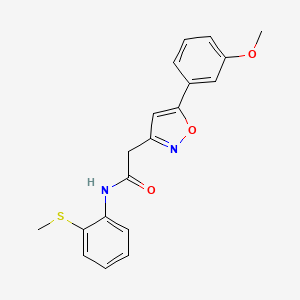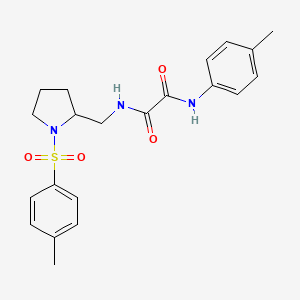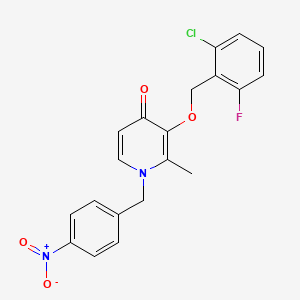
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole: has demonstrated significant antibacterial activity. Specifically, the compound 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione 4b exhibited potent antibacterial effects against both Gram-positive and Gram-negative strains. Researchers have explored its potential as a novel antimicrobial agent, particularly due to its activity against planktonic bacterial growth .
Biofilm Inhibition
In addition to its antibacterial properties, this compound also inhibits biofilm formation. The N-acyl-α-amino acid 2 and 1,3-oxazol-5(4H)-one 3 effectively suppressed Enterococcus faecium biofilms. Understanding biofilm inhibition mechanisms is crucial for combating persistent infections .
Potential Mechanism of Action
In silico studies have investigated the compound’s mode of action. Researchers explore how it interacts with bacterial targets, providing insights into its efficacy and potential toxicity .
Future Optimization
While not all synthesized derivatives exhibit significant biological activity, the general scaffold of This compound allows for further optimization. Researchers can explore modifications by introducing various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus .
Comparative Studies
Comparing this compound’s activity with existing antibiotics (such as indomethacin and celecoxib) provides valuable insights into its potential clinical applications .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in neurotransmission .
Mode of Action
This results in an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE, leading to an accumulation of acetylcholine at the synapse. This could potentially enhance the transmission of signals across the synapse, affecting various downstream effects related to memory, learning, and muscle activation .
Result of Action
The molecular and cellular effects of the compound’s action would likely be an increase in acetylcholine levels at the synapse, leading to enhanced cholinergic transmission. This could potentially result in improved memory and learning capabilities, although the specific effects would depend on the exact target and mode of action of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to bind to its target. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
properties
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-27(25,18-9-5-2-6-10-18)23-13-11-22(12-14-23)15-20-21-19(16-26-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXQISOWVQVXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2432503.png)
![N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2432504.png)




![N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432515.png)
![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2432517.png)

![[5-(Trifluoromethyl)thiophen-3-yl]methanamine](/img/structure/B2432520.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate](/img/structure/B2432522.png)
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2432524.png)